Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate

Pregnane X Receptor (PXR) Nuclear Receptor Pharmacology Drug–Drug Interaction

Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate (CAS 175277-12-0, MFCD00085130) is a 3,5′-biisoxazole methyl ester with molecular formula C10H10N2O4 and molecular weight 222.20 g/mol. The compound belongs to the biisoxazole class—five-membered heterocyclic scaffolds recognized for their privileged status in medicinal chemistry.

Molecular Formula C10H10N2O4
Molecular Weight 222.2 g/mol
CAS No. 175277-12-0
Cat. No. B060787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate
CAS175277-12-0
Molecular FormulaC10H10N2O4
Molecular Weight222.2 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C2=C(C(=NO2)C)C(=O)OC
InChIInChI=1S/C10H10N2O4/c1-5-4-7(12-15-5)9-8(10(13)14-3)6(2)11-16-9/h4H,1-3H3
InChIKeyFDSIFWDGJSJXMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate (CAS 175277-12-0): Procurement-Relevant Identity and Scaffold Context


Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate (CAS 175277-12-0, MFCD00085130) is a 3,5′-biisoxazole methyl ester with molecular formula C10H10N2O4 and molecular weight 222.20 g/mol . The compound belongs to the biisoxazole class—five-membered heterocyclic scaffolds recognized for their privileged status in medicinal chemistry [1]. The 3,5′-biisoxazole connectivity specifically has been identified as a key fragment in potent and metabolically stable RORγ inhibitors, distinguishing it from other biisoxazole regioisomers [2]. Its methyl ester functionality provides a versatile synthetic handle for downstream derivatization into acids, amides, and carbothioates, making it a strategic intermediate in structure–activity relationship (SAR) campaigns and fragment-based drug discovery programs .

Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate: Why In-Class Biisoxazole Analogs Cannot Be Interchanged Without Consequence


Although multiple biisoxazole carboxylate derivatives are commercially catalogued under the same general chemical class, substitution of CAS 175277-12-0 with its closest analogs—including the free carboxylic acid (CAS 849066-63-3), the S-p-tolyl carbothioate (SPB03255), or the 5,5′-biisoxazole regioisomer (CAS 175277-13-1)—is not functionally neutral. Published data demonstrate that altering the ester substituent converts a human pregnane X receptor (PXR) agonist into a PXR antagonist [1][2], while shifting the biisoxazole junction from 3,5′ to 5,5′ removes the fragment from the pharmacologically validated RORγ inhibitor space [3]. Even substitution with the free acid introduces a crystalline solid with a defined 167 °C melting point versus the non-crystalline methyl ester, affecting solid-state characterization, solubility, and formulation development pathways . The quantitative evidence in Section 3 substantiates each of these differentiation claims.

Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate: Comparator-Anchored Quantitative Differentiation Evidence


PXR Functional Activity Switch: Methyl Ester Agonist (EC50 = 18 µM) vs. Carbothioate Antagonist (IC50 = 6.3 µM) Governed by Ester Substituent

The target methyl ester acts as a human PXR agonist with an EC50 of 18,000 nM (18 µM) in a cell-based reporter gene assay [1]. In contrast, the S-p-tolyl carbothioate analog SPB03255—which shares the identical 3,5′-biisoxazole core—functions as a PXR antagonist with an IC50 of 6,300 nM (6.3 µM) [2]. This represents a functional reversal (agonist → antagonist) driven solely by the C4′ ester substituent, and the carbothioate is approximately 2.9-fold more potent at its target despite the opposing functional effect.

Pregnane X Receptor (PXR) Nuclear Receptor Pharmacology Drug–Drug Interaction

Physicochemical Differentiation: Methyl Ester (No Defined mp, Density 1.253 g/cm³) vs. Free Carboxylic Acid (mp = 167 °C, Crystalline Solid)

The methyl ester (CAS 175277-12-0) lacks a defined melting point and is characterized by a density of 1.253 g/cm³ and boiling point of 385.3 °C at 760 mmHg, consistent with a non-crystalline liquid or low-melting amorphous material . The free carboxylic acid analog (CAS 849066-63-3) is a crystalline solid with a sharp melting point of 167 °C (167–168 °C range) and molecular weight 208.17 g/mol . This difference in solid-state properties has direct implications for purification strategy and formulation development.

Solid-State Chemistry Preformulation Crystallinity

Regioisomeric Selectivity: 3,5′-Biisoxazole Fragment Validated in RORγ Inhibitors vs. 5,5′-Biisoxazole Lacking Documented Target Engagement

The 3,5′-biisoxazole fragment—precisely the connectivity present in the target compound—has been explicitly identified as part of the molecule of potent and metabolically stable RORγ inhibitors [1]. In contrast, the 5,5′-biisoxazole regioisomer (CAS 175277-13-1; density 1.293 g/cm³, bp 387.5 °C) has no documented engagement with RORγ or other therapeutically relevant targets in the published literature [2]. This regioisomeric selectivity is consistent with the differential spatial orientation of hydrogen-bond acceptor regions in the two scaffolds.

RORγ Biisoxazole Regioisomers Immunology

Methyl Ester as a One-Step Synthetic Hub for Amide Library Generation vs. Free Acid Requiring Pre-Activation (CDI/DCC)

The methyl ester functionality enables direct aminolysis to yield amide derivatives in a single synthetic step under mild conditions. The free carboxylic acid (CAS 849066-63-3), by contrast, requires pre-activation with coupling reagents such as CDI (1,1′-carbonyldiimidazole) or DCC (N,N′-dicyclohexylcarbodiimide) prior to amine coupling, adding at minimum one additional synthetic step per derivatization [1]. In library synthesis contexts where dozens to hundreds of amide analogs are prepared in parallel, this one-step savings per compound translates to significant reductions in both time and consumable costs.

Parallel Synthesis Amide Coupling Library Chemistry

Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate: Evidence-Anchored Application Scenarios for Procurement Decision-Making


PXR-Mediated Drug–Drug Interaction Screening Campaigns Requiring Agonist Activity

As demonstrated by BindingDB data (EC50 = 18 µM, PXR agonist) , the methyl ester is suitable as a tool compound or reference agonist in PXR activation assays. Procurement teams should specify CAS 175277-12-0 rather than the carbothioate analog SPB03255, which acts as a PXR antagonist (IC50 = 6.3 µM) . Using the wrong ester form would yield opposing functional readouts and invalidate assay qualification.

RORγ-Targeted Fragment-Based Drug Discovery Leveraging the 3,5′-Biisoxazole Pharmacophore

The 3,5′-biisoxazole core is a validated fragment in potent RORγ inhibitors . The target compound provides this exact connectivity with a methyl ester handle for rapid structure-guided optimization. The 5,5′-biisoxazole regioisomer (CAS 175277-13-1) should be excluded from RORγ screening decks due to the absence of documented target engagement .

Parallel Amide Library Synthesis Requiring Minimal Synthetic Step Count

The methyl ester functionality enables direct one-step aminolysis without the pre-activation required for the free acid (CAS 849066-63-3) . Medicinal chemistry groups running 96-well or 384-well parallel amide library formats should procure the methyl ester to minimize synthetic steps, reduce cumulative yield loss, and accelerate SAR cycle time.

Solution-Phase Chemistry and Chromatographic Purification Workflows

The target compound's lack of a defined melting point and liquid/amorphous character (density 1.253 g/cm³) make it well-suited for solution-phase reactions and automated flash chromatography purification. The crystalline free acid (mp 167 °C) is more appropriate for recrystallization-based purification and solid-state characterization workflows, making ester vs. acid selection a branch point in purification strategy.

Quote Request

Request a Quote for Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.